tert-Butyl N-formyl-3-nitriloalaninate
Description
Properties
CAS No. |
55947-47-2 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
tert-butyl 2-cyano-2-formamidoacetate |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,3)13-7(12)6(4-9)10-5-11/h5-6H,1-3H3,(H,10,11) |
InChI Key |
AREZDHNBXYGRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)NC=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-formyl-3-nitriloalaninate typically involves the formation of the tert-butyl ester of an α-amino acid derivative, followed by N-formylation and introduction of the nitrile group at the 3-position. Key steps include:
- Preparation of the tert-butyl ester of the amino acid precursor.
- Protection and functionalization of the amino group.
- Introduction of the nitrile substituent.
- Formylation of the nitrogen atom.
Preparation of tert-Butyl Ester Precursors
A common starting point is the preparation of tert-butyl esters of amino acids, which can be achieved by esterification of the free amino acid or by using tert-butyl alcohol under acidic conditions. For example, tert-butyl esters are often prepared from amino acid hydrochloride salts by reaction with tert-butanol in the presence of acid catalysts or by using tert-butyl chloride as an alkylating agent under acid catalysis.
One documented method for preparing tert-butyl esters involves the acid-catalyzed substitution of tert-butanol with hydrochloric acid to form tert-butyl chloride, which then reacts with the amino acid to form the ester.
N-Formylation
N-Formylation of the amino group is a critical step in the synthesis of this compound. This can be achieved by reacting the amino ester with formylating agents such as formic acid derivatives or formamide under controlled conditions. The formylation must be carefully controlled to avoid overreaction or decomposition.
Introduction of the Nitrile Group
The nitrile group at the 3-position (β-position relative to the amino group) can be introduced via substitution or rearrangement reactions involving cyanide sources. In some synthetic routes, the nitrile function is introduced by reacting appropriate sulphonamido esters with sodium hydride and alkylating agents in polar aprotic solvents such as dimethylacetamide (DMA).
Specific Synthetic Example from Literature
A detailed synthetic route for quaternary α-amino acid derivatives, which includes this compound analogs, is described by the Royal Society of Chemistry. The general procedure involves:
- Starting from α-amino acid tert-butyl ester hydrochloride, the amino group is protected by reaction with sulphonyl chlorides in the presence of bases such as diisopropylethylamine (DIPEA) in dichloromethane at 0°C to room temperature.
- Subsequent N-alkylation is performed using allyl bromide or benzyl bromide with potassium carbonate and phase transfer catalysts in acetonitrile.
- A one-pot alkylation/rearrangement step using sodium hydride in DMA introduces the nitrile group.
- The final N-formylation is achieved by treatment with formylating agents under mild conditions.
This sequence yields this compound with high purity and good yields (typically above 75%), with stereochemical control maintained throughout the process.
Industrial Preparation of tert-Butyl Formamide as a Related Intermediate
Data Table: Summary of Preparation Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | Amino acid hydrochloride + tert-butanol + acid catalyst | Dichloromethane or tert-butanol | 0–25 °C | 85–95 | Formation of tert-butyl ester |
| Amino Protection | (4-nitrobenzene)sulphonyl chloride + DIPEA | Dichloromethane | 0–25 °C | 90–96 | Sulphonamide formation |
| N-Alkylation | Allyl bromide or benzyl bromide + K2CO3 + TEBA | Acetonitrile | 25 °C | 75–92 | Phase transfer catalysis |
| Nitrile Introduction | Sodium hydride + alkylating agent (RX) | Dimethylacetamide | 0 °C | 75–88 | One-pot alkylation/rearrangement |
| N-Formylation | Formylating agent (e.g., formic acid derivative) | Appropriate solvent | Mild conditions | 70–90 | Controlled formylation |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-formyl-3-nitriloalaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-formyl-3-nitriloalaninate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it useful in biochemical assays .
Medicine
Its structural features allow for the design of novel therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-formyl-3-nitriloalaninate involves its interaction with specific molecular targets. The formyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Ester Group Variants: tert-Butyl vs. sec-Butyl and n-Butyl Analogs
Evidence from Pharmacopeial Forum (2007) highlights the significance of ester branching in related compounds. For example:
- sec-Butyl analog: Baccatin III 13-ester with (2R,3S)-2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoic acid.
- n-Butyl analog: Baccatin III 13-ester with (2S,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoic acid .
| Property | This compound | sec-Butyl Baccatin III Ester | n-Butyl Baccatin III Ester |
|---|---|---|---|
| Ester Stability | High (steric hindrance) | Moderate | Low |
| Solubility | Low in polar solvents | Moderate in ethanol | High in methanol |
| Metabolic Resistance | Enhanced (nitrile group) | Limited | Limited |
The tert-butyl group in the target compound provides superior hydrolytic stability compared to sec- and n-butyl esters due to steric protection of the ester linkage . However, this stability may reduce aqueous solubility, a common trade-off in prodrug design.
Functional Group Comparisons: Nitrile vs. Hydroxy/Amino Substituents
Advanced Pharmaceutical Bulletin (2017) isolated compounds like Isorhamnetin-3-O glycoside, which shares a glycoside linkage but lacks the nitrile and formylamide groups . Nitrile-containing compounds, such as this compound, exhibit distinct reactivity:
- Nitrile Group : Enhances electrophilicity, enabling participation in click chemistry or hydrolysis to carboxylic acids.
- Hydroxy/Amino Groups: In Baccatin III esters, these groups facilitate hydrogen bonding but increase susceptibility to oxidation .
Pharmacological Potential
The tert-butyl group may prolong half-life, but the nitrile’s metabolic pathway requires further study.
Biological Activity
Introduction
tert-Butyl N-formyl-3-nitriloalaninate is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
The chemical structure of this compound features a tert-butyl group, which is known for its influence on the physicochemical properties of compounds. The presence of this bulky group can affect lipophilicity, metabolic stability, and overall biological activity.
Table 1: Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂ |
| Molecular Weight | 270.31 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures may exhibit significant effects on cellular processes, including cell proliferation and apoptosis.
Case Study: Cell Transformation Assay
A notable study evaluated the initiating activity of similar compounds using BALB/3T3 cells. In this study, compounds were tested for their ability to induce cell transformation in the presence of tumor promoters. While specific data on this compound is limited, related compounds demonstrated dose-dependent effects on cell transformation, suggesting a potential for similar activity in this compound.
Table 2: Comparative Biological Activity Data
| Compound | Dose (µg/ml) | Transformation Frequency (%) |
|---|---|---|
| 3-tert-butyl-4-hydroxyanisole | 30 | 62.5 |
| tert-butyl-1,4-benzoquinone | 0.4 | 54.5 |
| This compound | TBD | TBD |
Physiological Effects
The physiological effects of this compound have not been extensively documented in clinical studies. However, the general properties associated with similar compounds suggest potential applications in anti-cancer therapies due to their ability to modulate cell growth and apoptosis pathways.
Research Findings
- Lipophilicity and Metabolic Stability : The incorporation of the tert-butyl group often leads to increased lipophilicity, which can enhance membrane permeability but may also result in decreased metabolic stability .
- Biosynthetic Pathways : The compound's structure may influence its role in biosynthetic and biodegradation pathways, potentially affecting its environmental impact and therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl N-formyl-3-nitriloalaninate, and how is its purity validated?
- Methodological Answer : The synthesis typically involves sequential protection of the amine group (e.g., tert-butoxycarbonyl, Boc) and formylation of the nitrile-alanine backbone. Key steps include:
- Boc protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a catalytic base (e.g., DMAP).
- Formylation via reaction with formic acid derivatives (e.g., mixed anhydrides or DCC-mediated coupling).
- Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Purity validation: Use HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm structural integrity and absence of side products.
Q. How does the stability of tert-Butyl N-formyl-3-nitriloalaninate vary under different storage conditions?
- Methodological Answer : Stability studies should be conducted using accelerated degradation protocols:
- Thermal stability : Incubate at 25°C, 40°C, and 60°C for 30 days; monitor decomposition via TLC or LC-MS.
- Hydrolytic stability : Expose to buffers at pH 3, 7, and 10; quantify intact compound using UV spectroscopy (λ ~270 nm for nitrile absorption) .
- Storage recommendations : Store in airtight, amber vials at –20°C with desiccant to minimize hydrolysis and photodegradation .
Advanced Research Questions
Q. What mechanistic role does tert-Butyl N-formyl-3-nitriloalaninate play in multicomponent reactions (MCRs), and how can competing pathways be controlled?
- Methodological Answer : The compound’s nitrile and formyl groups act as electrophilic partners in MCRs (e.g., Ugi or Passerini reactions). To optimize selectivity:
- Kinetic control : Adjust reaction temperature (e.g., –20°C to suppress side-product formation).
- Catalytic tuning : Screen Lewis acids (e.g., ZnCl₂ or Sc(OTf)₃) to stabilize transition states.
- Real-time monitoring : Use in situ IR spectroscopy to track nitrile consumption and imine intermediate formation .
Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in asymmetric synthesis?
- Methodological Answer : Discrepancies often arise from stereochemical impurities or solvent effects. Mitigation strategies include:
- Chiral HPLC analysis : Verify enantiomeric excess (ee) of intermediates and products.
- Solvent screening : Test polar aprotic (e.g., DMF) vs. nonpolar (e.g., toluene) solvents to assess dielectric effects on reaction pathways.
- Cross-lab validation : Reproduce protocols using standardized reagents (e.g., anhydrous solvents from Kanto Reagents) to eliminate batch variability .
Q. What advanced analytical techniques are suitable for identifying degradation byproducts of tert-Butyl N-formyl-3-nitriloalaninate under oxidative conditions?
- Methodological Answer : Use hyphenated techniques to characterize degradation pathways:
- LC-QTOF-MS : Profile byproducts with high mass accuracy; compare fragmentation patterns with theoretical libraries.
- EPR spectroscopy : Detect radical intermediates (e.g., tert-butoxyl radicals) generated during Fenton-like oxidation .
- DFT calculations : Model plausible degradation mechanisms (e.g., C–N bond cleavage) using Gaussian or ORCA software.
Q. How can computational modeling predict the reactivity of tert-Butyl N-formyl-3-nitriloalaninate in novel reaction systems?
- Methodological Answer : Combine quantum mechanics (QM) and molecular dynamics (MD) simulations:
- QM : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., formyl carbon vs. nitrile group).
- MD : Simulate solvent interactions (e.g., acetonitrile vs. THF) to predict solvation effects on reaction kinetics.
- Validation : Compare computed activation energies with experimental DSC or calorimetry data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
